BRD4 BD1 Binding Affinity: Docking Comparison vs. Known BET Bromodomain Inhibitors
Naringenin triacetate demonstrates superior predicted binding affinity to the N-acetyl-lysine (Nac) binding site of the BRD4 first bromodomain (BRD4 BD1) when compared with known BET bromodomain inhibitors in silico. The compound occupies the WPF shelf region of the binding pocket, a critical interaction interface [1]. This binding profile is not observed for the parent naringenin, which lacks the acetyl modifications required for optimal occupancy of this hydrophobic acetyl-lysine recognition site.
| Evidence Dimension | Binding affinity to BRD4 BD1 Nac-binding site |
|---|---|
| Target Compound Data | Occupies WPF shelf; exhibits better binding affinity than known inhibitors |
| Comparator Or Baseline | Known BET bromodomain inhibitors |
| Quantified Difference | Superior binding affinity (qualitative docking assessment) |
| Conditions | In silico molecular docking study using multiple BRD4 BD1 crystal structures |
Why This Matters
This unique epigenetic target engagement, absent in parent naringenin, makes naringenin triacetate a distinct research tool for bromodomain-mediated transcriptional regulation studies.
- [1] Dhananjayan K. Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1). J Cancer Res. 2015; Article ID 762716. View Source
